4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H3BrF3N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the pyrazole ring is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one
- 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 4-Bromo-1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine
Uniqueness
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both bromine and trifluoroethyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoroethyl group enhances its metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization.
Properties
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUGLRGBEQXAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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